molecular formula C16H15IN2 B1671811 4-[(E)-2-(1H-Indol-3-YL)-vinyl]-1-methyl-pyridinium; iodide CAS No. 36098-33-6

4-[(E)-2-(1H-Indol-3-YL)-vinyl]-1-methyl-pyridinium; iodide

Cat. No. B1671811
CAS RN: 36098-33-6
M. Wt: 362.21 g/mol
InChI Key: UURAKYSOOXPORG-UHFFFAOYSA-N
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Description

F16 is a small, cationic, lipophilic molecule which binds preferentially to mitochondrial membranes and disrupts their function. F16 was discovered in high throughput screens for tumor inhibitors, where it was found to induce apoptosis in HER-1/EGFR-expressing breast carcinoma cell lines. In addition to being a potential antitumor agent, F16 is an easily visualized fluorescent molecule which can also be used to visualize mitochondria under confocal microscopy. The mechanism of apoptosis induction by F16 is believed to be through disruption of the mitochondrial transmembrane potential.
IN1341 is a fluorescent and selective inhibitor of proliferation of mammary epithelial and neu-overexpressing cells. IN1341 also acts on a variety of mouse mammary tumor and human breast cancer cell lines.

Scientific Research Applications

Structural Chemistry and Spectroscopy

Research has delved into the structural aspects of similar compounds, elucidating their complexation behavior and electronic properties. For instance, Afonin et al. (2001) explored the structural features of 1-methyl-2(3,4)-(1-vinylpyrrol-2-yl)pyridinium iodides through NMR spectroscopy, revealing insights into the electronic effects of quaternization on the pyridine and pyrrole rings (Afonin et al., 2001).

Nonlinear Optical Materials

In the realm of material science, particularly in nonlinear optics (NLO), the engineering of organic chromophores with large second-order optical nonlinearity is a significant application. Honghong et al. (2015) reported on the synthesis and characterization of organic cationic core structures leading to highly efficient NLO salts, showcasing their potential in advanced photonic applications (Chen Honghong et al., 2015).

Catalysis

Catalysis represents another critical area of application. Albadi et al. (2012) described the use of poly(4-vinyl pyridine) supported nanoparticle of copper(I) iodide as a green and recyclable catalyst for the synthesis of 1,4-disubstituted-1H-1,2,3-triazoles, demonstrating the compound's utility in facilitating environmentally friendly chemical reactions (J. Albadi et al., 2012).

Solar Energy Conversion

In solar energy conversion technologies, the synthesis of poly(N-alkyl-4-vinyl-pyridine iodide) electrolytes and their application in all-solid-state dye-sensitized solar cells is notable. Wu et al. (2008) achieved a remarkable photoelectric conversion efficiency, highlighting the potential of such compounds in renewable energy technologies (Jihuai Wu et al., 2008).

Solvatochromic and Fluorescent Probes

The use of fluorescent dyes for solvent polarity characterization is another application. Cao et al. (2018) used a pyridinium derivative fluorescent dye as a probe to characterize solvent polarities, demonstrating its utility in analytical chemistry (X. Cao et al., 2018).

properties

IUPAC Name

3-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-1H-indole;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2.HI/c1-18-10-8-13(9-11-18)6-7-14-12-17-16-5-3-2-4-15(14)16;/h2-12H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURAKYSOOXPORG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=C(C=C1)C=CC2=CNC3=CC=CC=C32.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1=CC=C(C=C1)/C=C/C2=CNC3=CC=CC=C32.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(E)-2-(1H-Indol-3-YL)-vinyl]-1-methyl-pyridinium; iodide

CAS RN

26608-75-3, 36098-33-6
Record name Pyridinium, iodide
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-[(E)-2-(1H-INDOL-3-YL)-VINYL]-1-METHYL-PYRIDINIUM; IODIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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